molecular formula C10H11N3O B1357066 [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol CAS No. 871825-54-6

[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol

Cat. No. B1357066
M. Wt: 189.21 g/mol
InChI Key: PZRKSBSNVMSIJI-UHFFFAOYSA-N
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Description

“[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C10H11N3O . It is a type of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Scientific Research Applications

  • Synthesis and Structural Analysis : Xu Liang (2009) synthesized a compound related to [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol, focusing on its crystal structure, which plays a significant role in understanding the physical and chemical properties of such compounds (Xu Liang).

  • Catalytic Applications : Ozcubukcu et al. (2009) explored a triazolylmethanol-Cu(I) complex as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the compound's potential in facilitating chemical reactions (Ozcubukcu et al., 2009).

  • Corrosion Inhibition : Ma et al. (2017) studied a triazole derivative as a corrosion inhibitor for mild steel in acidic medium, highlighting the compound's potential in industrial applications (Ma et al., 2017).

  • Antimicrobial Activity : Sunitha et al. (2017) synthesized benzofuran based 1,2,3-triazoles, demonstrating their high antimicrobial activity, which is crucial for pharmaceutical research (Sunitha et al., 2017).

  • Solubility and Biomimetic Chemistry : Gardner et al. (2008) synthesized tris(triazolyl)borate ligands to investigate their hydrogen bonding and solubility in hydrophilic solvents, relevant for biomimetic chemistry (Gardner et al., 2008).

  • Fluorescence Properties : Ling et al. (2009) studied triazolyl derivatives with biphenyl links for their fluorescence properties, which could have implications in material science and sensor technology (Ling et al., 2009).

  • Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered triazole derivatives with significant in vitro anticoronavirus and antitumoral activities, emphasizing the compound's potential in medical research (Jilloju et al., 2021).

Safety And Hazards

The safety data sheet for “[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRKSBSNVMSIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594532
Record name {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol

CAS RN

871825-54-6
Record name {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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